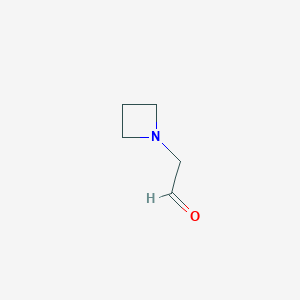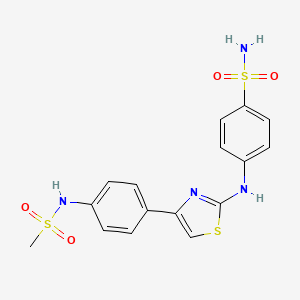
4-((4-(4-(Methylsulfonamido)phenyl)thiazol-2-yl)amino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antimicrobial properties and have been widely used in medicinal chemistry. This particular compound features a thiazole ring, which is often associated with various biological activities, making it a subject of interest in pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methanesulfonamide Group:
Coupling Reactions: The final step usually involves coupling the thiazole derivative with the sulfonamide-substituted phenyl ring using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide groups, potentially converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it can act as a competitive inhibitor of dihydropteroate synthetase, an enzyme involved in the folic acid synthesis pathway in bacteria. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, thereby exerting an antimicrobial effect.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: Another sulfonamide with antimicrobial properties.
Sulfamethoxazole: Widely used in combination with trimethoprim for its antibacterial effects.
Sulfadiazine: Known for its use in treating toxoplasmosis.
Uniqueness
4-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide is unique due to the presence of both the thiazole ring and the methanesulfonamide group, which confer distinct biological activities and potential therapeutic applications not seen in simpler sulfonamides.
Propiedades
Fórmula molecular |
C16H16N4O4S3 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
4-[[4-[4-(methanesulfonamido)phenyl]-1,3-thiazol-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C16H16N4O4S3/c1-26(21,22)20-13-4-2-11(3-5-13)15-10-25-16(19-15)18-12-6-8-14(9-7-12)27(17,23)24/h2-10,20H,1H3,(H,18,19)(H2,17,23,24) |
Clave InChI |
NKFWFFQSZPQAKB-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15301254.png)
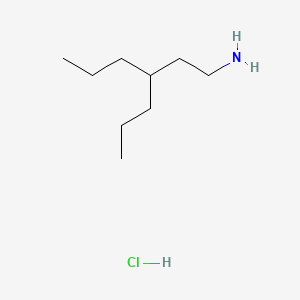
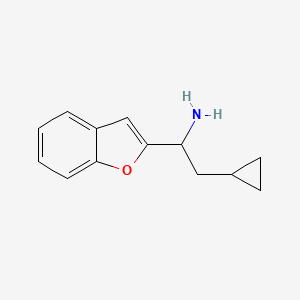
![2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B15301283.png)
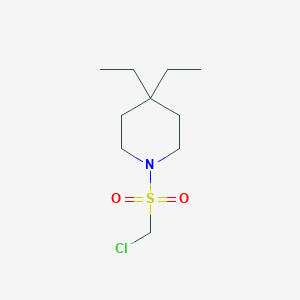
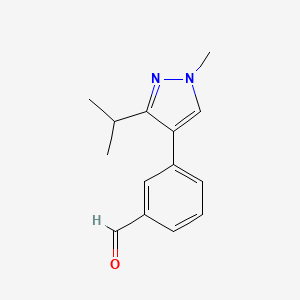
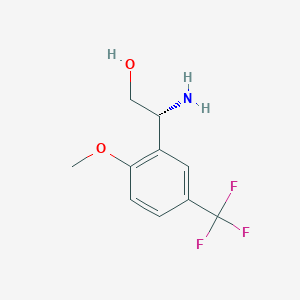
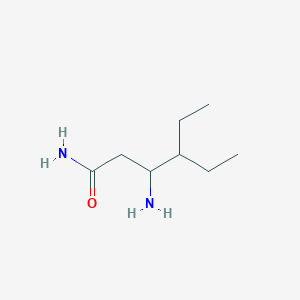
![Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B15301314.png)
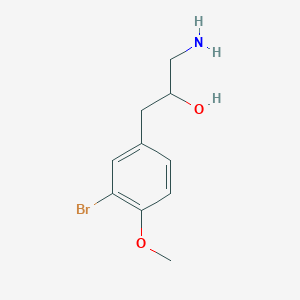
![2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride](/img/structure/B15301319.png)
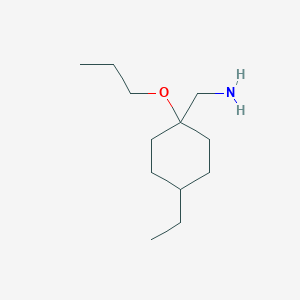
![2-[5-(2-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15301325.png)
